molecular formula C18H20O3S B14591938 4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one CAS No. 61476-97-9

4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one

Cat. No.: B14591938
CAS No.: 61476-97-9
M. Wt: 316.4 g/mol
InChI Key: VMVOZGCPUMCFFL-UHFFFAOYSA-N
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Description

4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation of toluene to produce 4-methylbenzene-1-sulfonyl chloride, followed by its reaction with the appropriate ketone under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of 4-(4-Methylbenzene-1-sulfonyl)-5-phenylpentan-2-one.

    4-Methylbenzenemethanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.

    p-Toluenesulfonyl chloride: Widely used in organic synthesis for introducing sulfonyl groups.

Uniqueness

This compound is unique due to its specific structure, which combines a sulfonyl group with a pentanone chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

61476-97-9

Molecular Formula

C18H20O3S

Molecular Weight

316.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-phenylpentan-2-one

InChI

InChI=1S/C18H20O3S/c1-14-8-10-17(11-9-14)22(20,21)18(12-15(2)19)13-16-6-4-3-5-7-16/h3-11,18H,12-13H2,1-2H3

InChI Key

VMVOZGCPUMCFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)CC(=O)C

Origin of Product

United States

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